3-methylphenyl nicotinate
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Overview
Description
This compound is an ester derivative of nicotinic acid (niacin), where the hydrogen atom of the carboxyl group is replaced by a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nicotinic acid, 3-methylphenyl ester typically involves the esterification of nicotinic acid with 3-methylphenol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or solid acid catalysts like MoO3/SiO2 . The reaction is usually carried out under reflux conditions with an excess of the alcohol (3-methylphenol) to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the esterification process can be optimized by using continuous flow reactors and solid acid catalysts to enhance the yield and purity of the product. The use of environmentally friendly catalysts and solvents is also a focus to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-methylphenyl nicotinate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield nicotinic acid and 3-methylphenol.
Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.
Major Products Formed:
Hydrolysis: Nicotinic acid and 3-methylphenol.
Oxidation: 3-carboxyphenyl nicotinate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-methylphenyl nicotinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential use in treating cardiovascular diseases due to its lipid-lowering effects.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of nicotinic acid, 3-methylphenyl ester is not fully understood. it is believed to exert its effects through the modulation of lipid metabolism and anti-inflammatory pathways. The compound may interact with nicotinic acid receptors, leading to the release of prostaglandins and other signaling molecules that mediate its biological effects .
Comparison with Similar Compounds
Nicotinic Acid (Niacin): A well-known lipid-lowering agent with similar biological activities.
Methyl Nicotinate: Another ester derivative of nicotinic acid used for its vasodilatory effects.
Nicotinamide: A derivative of nicotinic acid with distinct pharmacological properties.
Uniqueness: 3-methylphenyl nicotinate is unique due to the presence of the 3-methylphenyl group, which may confer different chemical and biological properties compared to other nicotinic acid derivatives. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
3468-50-6 |
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Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23g/mol |
IUPAC Name |
(3-methylphenyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C13H11NO2/c1-10-4-2-6-12(8-10)16-13(15)11-5-3-7-14-9-11/h2-9H,1H3 |
InChI Key |
BUSZXQBIIPQKMP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CN=CC=C2 |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CN=CC=C2 |
solubility |
12.6 [ug/mL] |
Origin of Product |
United States |
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